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molecular formula C10H14O3S B8739691 Methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate CAS No. 76865-50-4

Methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate

Cat. No. B8739691
M. Wt: 214.28 g/mol
InChI Key: IRSZDKUKIGUCOP-UHFFFAOYSA-N
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Patent
US04225609

Procedure details

A synthetic scheme that is particularly useful for preparation of aldehydes of formula III where n is 3 or 4 and A is 2,5-thienylene or 2,5-furylene is illustrated by the method of synthesis of methyl 5-(4-oxobutyl)thiophene-2-carboxylate (XXII): ##STR36## an aldehyde of formula II where A is 2,5-thienylene, n is 3, and R8 is methyl. Here, the dianion prepared by the action of lithium diisopropylamide on 5-methylthiophene-2-carboxylic acid is alkylated with 3-(tetrahydro-2H-pyran-2-yloxy)propyl iodide. The product of alkylation is esterified with methyl iodide and potassium carbonate and the THP protecting group removed by acid-catalyzed hydrolysis to give methyl 5-(4-hydroxybutyl)thiophene-2-carboxylate. Oxidation of the primary alcohol functional group with chromium trioxide affords the aldehyde intermediate XXII.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,5-thienylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methyl 5-(4-oxobutyl)thiophene-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2,5-thienylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][CH2:3][CH2:4][CH2:5][C:6]1[S:10][C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:8][CH:7]=1.C([N-]C(C)C)(C)C.[Li+].O1CCCCC1OCCCI.CI.C(=O)([O-])[O-].[K+].[K+]>>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[S:10][C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:8][CH:7]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2,5-thienylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl 5-(4-oxobutyl)thiophene-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CCCCC1=CC=C(S1)C(=O)OC
Step Five
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
2,5-thienylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCC1)OCCCI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed by acid-catalyzed hydrolysis

Outcomes

Product
Name
Type
product
Smiles
OCCCCC1=CC=C(S1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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